molecular formula C14H12BrNO4S B3140276 Methyl 5-bromo-2-methoxy-4-[(2-thienylcarbonyl)amino]benzenecarboxylate CAS No. 477871-60-6

Methyl 5-bromo-2-methoxy-4-[(2-thienylcarbonyl)amino]benzenecarboxylate

Cat. No. B3140276
CAS RN: 477871-60-6
M. Wt: 370.22 g/mol
InChI Key: KYFGLVXGTJHSSQ-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2-methoxy-4-[(2-thienylcarbonyl)amino]benzenecarboxylate” is a chemical compound used as a pharmaceutical intermediate . It has a molecular weight of 371.23 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13BrNO4S/c1-19-11-7-10 (9 (15)6-8 (11)14 (18)20-2)16-13 (17)12-4-3-5-21-12/h3-7,21H,1-2H3, (H,16,17) . This indicates that the compound has a complex structure with multiple functional groups, including a bromo group, a methoxy group, a carboxylate group, and a thiophene ring.


Physical And Chemical Properties Analysis

This compound has a storage temperature of 28°C . The exact physical and chemical properties such as melting point, boiling point, and solubility are not well-documented in the available literature.

Scientific Research Applications

Antibacterial Properties

Methyl 5-bromo-2-methoxy-4-[(2-thienylcarbonyl)amino]benzenecarboxylate exhibits antibacterial activity against several strains, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus . Researchers have explored its potential as a novel antibacterial agent.

Anticancer Potential

a. Lung Cancer Target (ERK2) Inhibition: Molecular docking studies against extracellular signal-regulated kinase 2 (ERK2) have revealed interactions between this compound and the target cells . ERK2 plays a crucial role in cell proliferation and survival, making it an attractive target for cancer therapy.

b. Cervical Cancer Target (FGFR2) Inhibition: Additionally, Methyl 5-bromo-2-methoxy-4-[(2-thienylcarbonyl)amino]benzenecarboxylate has been evaluated against fibroblast growth factor receptor 2 (FGFR2) using molecular docking. FGFR2 is implicated in cervical cancer progression, and inhibiting its activity could be therapeutically relevant .

Crystallography Insights

The compound’s crystal structures have been characterized by single crystal X-ray diffraction. It displays a trans configuration with respect to the C=N double bonds. Hydrogen bonds and weak π•••π interactions stabilize the crystal structures .

Industrial Process Scale-Up

While not directly related to its biological applications, there’s a practical industrial process scale-up for a related compound, 5-bromo-2-chloro-4- . This highlights the compound’s relevance in synthetic chemistry and process optimization.

Quinoline Derivatives Synthesis

Methyl 5-bromo-2-methoxy-4-[(2-thienylcarbonyl)amino]benzenecarboxylate belongs to the quinoline family. Researchers have synthesized 4-hydroxy-2-quinolones, which share structural similarities, and explored their reactivity and biological properties .

Safety and Hazards

This compound may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing it in a locked up area .

properties

IUPAC Name

methyl 5-bromo-2-methoxy-4-(thiophene-2-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO4S/c1-19-11-7-10(9(15)6-8(11)14(18)20-2)16-13(17)12-4-3-5-21-12/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFGLVXGTJHSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Br)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301181599
Record name Methyl 5-bromo-2-methoxy-4-[(2-thienylcarbonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301181599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-methoxy-4-[(2-thienylcarbonyl)amino]benzenecarboxylate

CAS RN

477871-60-6
Record name Methyl 5-bromo-2-methoxy-4-[(2-thienylcarbonyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477871-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-2-methoxy-4-[(2-thienylcarbonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301181599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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